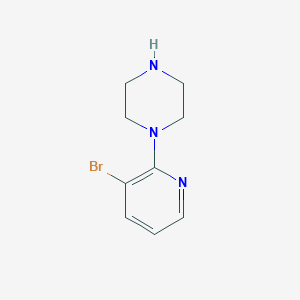

1-(3-Bromopyridin-2-yl)piperazine

Descripción general

Descripción

1-(3-Bromopyridin-2-yl)piperazine is a chemical compound with the molecular formula C9H12BrN3 and a molecular weight of 242.12 g/mol It consists of a piperazine ring attached to a bromopyridine moiety

Métodos De Preparación

1-(3-Bromopyridin-2-yl)piperazine can be synthesized through various methods. One common synthetic route involves the reaction of piperazine with 3-bromo-2-chloropyridine . The reaction typically occurs in the presence of a suitable base and solvent under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-(3-Bromopyridin-2-yl)piperazine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Cyclization Reactions: The piperazine ring can undergo cyclization reactions to form various heterocyclic compounds.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anti-Infective Agents

Research indicates that derivatives of piperazine, including 1-(3-Bromopyridin-2-yl)piperazine, show promise against various pathogens. For instance, studies have highlighted the potential of piperazine derivatives in combating drug-resistant strains of Trypanosoma species responsible for diseases like Chagas and sleeping sickness. The incorporation of bromopyridine moieties enhances the bioactivity against these parasites due to improved interaction with biological targets .

Anticancer Activity

Piperazine compounds have been extensively studied for their anticancer properties. For example, a study demonstrated that piperazine derivatives can inhibit tubulin polymerization, which is crucial for cancer cell mitosis. Compounds similar to this compound have shown efficacy in inducing apoptosis in cancer cell lines by targeting specific pathways involved in cell division and survival .

Neuropharmacological Effects

The compound has also been investigated for its potential as an anxiolytic and antidepressant. The structural similarities with known psychoactive agents suggest that it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction could lead to therapeutic effects in anxiety and depression models .

Case Studies

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structure, which allows for various substitutions that can enhance its biological activity:

- Bromine Substitution : The presence of bromine increases lipophilicity and may facilitate better cellular penetration.

- Piperazine Ring : This moiety is known for its ability to interact with multiple biological targets due to its flexible structure.

Mecanismo De Acción

The mechanism of action of 1-(3-Bromopyridin-2-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various biological macromolecules, influencing their activity. The bromine atom on the pyridine ring can participate in halogen bonding, affecting the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

1-(3-Bromopyridin-2-yl)piperazine can be compared with other similar compounds, such as:

- 1-(3-Chloropyridin-2-yl)piperazine

- 1-(3-Fluoropyridin-2-yl)piperazine

- 1-(3-Iodopyridin-2-yl)piperazine

These compounds share a similar structure but differ in the halogen atom attached to the pyridine ring. The presence of different halogens can influence the compound’s reactivity, binding affinity, and overall chemical properties .

This compound stands out due to its unique combination of a bromine atom and a piperazine ring, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(3-Bromopyridin-2-yl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H12BrN3

- Molecular Weight : 256.13 g/mol

- CAS Number : 52200-48-3

This compound acts primarily as a ligand for various receptors in the central nervous system. Its structure allows it to interact with neurotransmitter systems, particularly those involving serotonin and dopamine.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound has shown activity as a partial agonist at serotonin receptors, influencing mood and cognitive functions.

- Dopamine Receptor Interaction : It may also interact with dopamine receptors, which are crucial in the treatment of neuropsychiatric disorders.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antidepressant Activity

Research indicates that compounds similar to this compound can exhibit antidepressant effects by modulating serotoninergic pathways. For instance, studies have shown that piperazine derivatives can enhance serotonin transmission, thereby improving mood and cognitive impairments associated with depression .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses significant bactericidal properties against certain strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Safety and Toxicology

While the biological activities are promising, safety profiles must be considered. Preliminary toxicity studies indicate moderate toxicity levels; hence, further investigations are required to establish safe dosage ranges for therapeutic use.

Q & A

Q. Basic Synthesis

Q. Q1. What are the standard synthetic routes for 1-(3-Bromopyridin-2-yl)piperazine?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 3-bromopyridine derivatives and piperazine. For example, 3-bromopyridine reacts with piperazine in a polar aprotic solvent (e.g., DMF or ethanol) under reflux (80–100°C) for 12–24 hours. Catalysts like palladium or copper may enhance reactivity, though yields vary (e.g., 61% in one protocol) . Key parameters include solvent choice, temperature, and stoichiometric ratios of reactants.

Methodological Insight :

- Reagents : 3-bromopyridine, piperazine (1.2–2.0 equiv).

- Conditions : Reflux in ethanol/DMF, 12–24 hours.

- Workup : Extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via silica gel chromatography .

Q. Advanced Synthesis

Q. Q2. How can reaction conditions be optimized to improve yield and purity?

Optimization involves:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) favor SNAr but may require higher temperatures. Ethanol balances cost and efficiency.

- Catalyst screening : Palladium catalysts (e.g., Pd/C) or copper(I) iodide improve coupling efficiency in heterocyclic systems .

- Stoichiometry : Excess piperazine (1.5–2.0 equiv) drives the reaction but complicates purification.

- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 2 hours at 120°C) .

Data Contradiction Note : Yields vary between 50–85% across studies due to differences in bromopyridine reactivity and purification methods .

Q. Basic Characterization

Q. Q3. What analytical techniques are essential for confirming the structure of this compound?

- NMR Spectroscopy : 1H/13C NMR identifies aromatic protons (δ 7.1–8.3 ppm for pyridine) and piperazine signals (δ 2.8–3.5 ppm).

- Mass Spectrometry : ESI-MS confirms molecular weight ([M+H]+ = 242.03 for C9H11BrN3).

- Elemental Analysis : Validates Br content (~33.1%) .

Q. Advanced Characterization

Q. Q4. How can researchers resolve ambiguous signals in NMR spectra caused by rotameric equilibria?

- Variable Temperature (VT) NMR : Cooling to –40°C slows piperazine ring inversion, splitting broad singlets into distinct peaks.

- 2D NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton couplings to assign overlapping signals.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .

Q. Reactivity and Functionalization

Q. Q5. What strategies enable functionalization of the piperazine ring for downstream applications?

- N-Alkylation/Acylation : React with alkyl halides or acyl chlorides in the presence of a base (e.g., K2CO3).

- Cross-Coupling : Suzuki-Miyaura coupling at the bromopyridine moiety using Pd catalysts (e.g., Pd(PPh3)4) .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole groups .

Example Protocol :

- Reagents : this compound, propargyl bromide, CuSO4, sodium ascorbate.

- Conditions : DCM/H2O (2:1), room temperature, 2 hours. Yield: ~70% .

Q. Biological Evaluation

Q. Q6. How is this compound evaluated for receptor-binding activity?

- Molecular Docking : Simulate binding to dopamine D2 or serotonin 5-HT1A receptors using AutoDock Vina.

- In Vitro Assays : Competitive radioligand binding (e.g., [3H]spiperone for D2 receptors).

- SAR Studies : Modify substituents (e.g., Br→CF3) to assess affinity changes. A 3-Br group enhances steric hindrance, reducing off-target binding .

Q. Q7. What are the optimal storage conditions to prevent degradation?

- Temperature : Store at –20°C in sealed, argon-purged vials.

- Solubility : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis.

- Stability : Monitor via HPLC every 6 months; degradation <5% over 2 years under recommended conditions .

Q. Data Contradiction Analysis

Q. Q8. How should researchers interpret conflicting reports on catalytic efficiency in SNAr reactions?

Discrepancies arise from:

- Substrate Purity : Impurities in 3-bromopyridine (e.g., residual HCl) inhibit reactivity.

- Catalyst Deactivation : Pd/C may adsorb piperazine, reducing effective concentration.

- Solvent Effects : DMF increases reaction rate but complicates catalyst recovery.

Resolution : Validate protocols with control reactions (e.g., omit catalyst) and characterize intermediates via LC-MS .

Q. Industrial-Academic Collaboration

Q. Q9. What precautions are needed when scaling up synthesis from lab to pilot plant?

- Safety : Bromopyridines are toxic; use closed systems and PPE.

- Process Optimization : Transition from batch to flow reactors for heat control and yield consistency.

- Waste Management : Recover Br via ion exchange to meet EPA guidelines .

Q. Computational Modeling

Q. Q10. How can DFT calculations guide the design of this compound derivatives?

- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Binding Affinity : MD simulations estimate ΔGbinding to target receptors (e.g., μ-opioid).

- Solubility : COSMO-RS predicts logP and aqueous solubility for lead optimization .

Propiedades

IUPAC Name |

1-(3-bromopyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMBSIUPQJYAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60535565 | |

| Record name | 1-(3-Bromopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87394-56-7 | |

| Record name | 1-(3-Bromo-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.